2-Methoxy-4H-chromen-4-one

Pain and Inflammation Enzyme Inhibition Drug Discovery

Ensure experimental reproducibility with 2-Methoxy-4H-chromen-4-one (CAS 26964-19-2), a critical chromone scaffold for structure-activity relationship (SAR) studies. Its specific 2-methoxy substitution is essential for target engagement; substituting with analogs like 2-methylchromone results in complete loss of MAO-B inhibitory activity. This validated NAAA inhibitor (IC50 73 nM) offers a strategic starting point for hit-to-lead CNS programs, leveraging a low TPSA (35.5 Ų) for enhanced blood-brain barrier permeability. Additionally, its unique reactivity supports high-yield (up to 93%) palladium-catalyzed annulation for rapid 2,3-disubstituted library synthesis. Procure the exact compound to maintain data integrity and advance your medicinal chemistry campaigns. Request a quote today for bulk or custom requirements.

Molecular Formula C10H8O3
Molecular Weight 176.17 g/mol
CAS No. 26964-19-2
Cat. No. B3050559
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Methoxy-4H-chromen-4-one
CAS26964-19-2
Molecular FormulaC10H8O3
Molecular Weight176.17 g/mol
Structural Identifiers
SMILESCOC1=CC(=O)C2=CC=CC=C2O1
InChIInChI=1S/C10H8O3/c1-12-10-6-8(11)7-4-2-3-5-9(7)13-10/h2-6H,1H3
InChIKeyDFZIJAGHWXOSDA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Methoxy-4H-chromen-4-one (CAS 26964-19-2): A Procurement-Focused Overview of a Foundational Chromone Scaffold


2-Methoxy-4H-chromen-4-one is a synthetic heterocyclic compound belonging to the chromone (4H-1-benzopyran-4-one) family, characterized by a methoxy substituent at the 2-position of the γ-pyrone ring [1]. With a molecular formula of C₁₀H₈O₃ and a molecular weight of 176.17 g/mol, this compound serves as a foundational scaffold in medicinal chemistry and chemical biology research [2]. Chromones are recognized as privileged structures due to their broad spectrum of biological activities, including their role as kinase inhibitors and modulators of various enzymatic targets [3]. This compound's specific substitution pattern confers distinct physicochemical and biological properties that differentiate it from other chromone analogs, making it a critical starting point for structure-activity relationship (SAR) studies and the development of novel therapeutic agents.

The Risks of Substituting 2-Methoxy-4H-chromen-4-one: Why Minor Structural Changes Lead to Major Functional Divergence


The practice of substituting a specific chromone derivative like 2-Methoxy-4H-chromen-4-one with a seemingly similar analog (e.g., 2-methylchromone, flavone, or unsubstituted chromone) is scientifically unsound and can lead to experimental failure or misleading data. The position and nature of substituents on the chromone scaffold are critical determinants of biological activity, target selectivity, and physicochemical properties. For instance, structure-activity relationship (SAR) studies on monoamine oxidase B (MAO-B) inhibitors have unequivocally demonstrated that substituting the 2-position versus the 3-position on the γ-pyrone ring results in a complete loss of inhibitory activity, underscoring the profound functional consequences of even minor modifications [1]. Furthermore, the methoxy group at the 2-position imparts specific electronic and steric effects that influence molecular recognition, binding affinity, and metabolic stability. Therefore, procuring the exact compound, 2-Methoxy-4H-chromen-4-one, is not a matter of convenience but a fundamental requirement for experimental reproducibility and the generation of valid, actionable research data.

Quantitative Differentiators for 2-Methoxy-4H-chromen-4-one: A Data-Driven Procurement Justification


Potent and Differential Inhibition of N-Acylethanolamine-Hydrolyzing Acid Amidase (NAAA)

2-Methoxy-4H-chromen-4-one exhibits a potent inhibitory activity against human N-acylethanolamine-hydrolyzing acid amidase (NAAA) with an IC₅₀ of 73 nM in a cell-based assay using HEK293 cells [1]. This activity is a key differentiator when compared to other known chromone-based NAAA inhibitors, such as a structurally distinct NAAA inhibitor (CHEMBL3770354) which displays a significantly weaker IC₅₀ of 230 nM under identical assay conditions [2]. Conversely, it is less potent than a highly optimized NAAA inhibitor (CHEMBL3770558) which demonstrates an IC₅₀ of 37 nM [3]. This positions 2-Methoxy-4H-chromen-4-one as a unique, intermediate-potency tool compound with a specific structural signature for probing NAAA pharmacology.

Pain and Inflammation Enzyme Inhibition Drug Discovery

Optimized Lipophilicity for Enhanced Membrane Permeability

The calculated partition coefficient (XLogP) for 2-Methoxy-4H-chromen-4-one is 2.1 . This value is lower than that of the more hydrophobic 2-phenyl analog, flavone, which has a XLogP of approximately 3.47 . The lower lipophilicity of the target compound suggests it possesses a more favorable balance between membrane permeability and aqueous solubility, a critical parameter for improving oral bioavailability and reducing non-specific binding in cell-based assays.

ADME/Tox Medicinal Chemistry Physicochemical Profiling

Reduced Topological Polar Surface Area (TPSA) for Improved CNS Penetration Potential

The topological polar surface area (TPSA) of 2-Methoxy-4H-chromen-4-one is calculated to be 35.5 Ų . This is significantly lower than the TPSA of 61.8 Ų for the unsubstituted flavone scaffold [1]. TPSA is a key descriptor for predicting a compound's ability to cross the blood-brain barrier (BBB), with values below 60-70 Ų generally correlating with good CNS penetration. The substantially lower TPSA of 2-Methoxy-4H-chromen-4-one indicates it is a more suitable starting point for developing CNS-active therapeutics compared to the larger, more polar flavone core.

CNS Drug Discovery Blood-Brain Barrier Medicinal Chemistry

Distinct Synthetic Utility as a Precursor for Diverse Heterocyclic Libraries

2-Methoxy-4H-chromen-4-one serves as a versatile synthetic intermediate for constructing more complex 2,3-disubstituted chromone derivatives. A highly regioselective synthetic methodology has been developed that utilizes 2-methoxybenzoyl chlorides and internal alkynes to access a wide range of 2,3-disubstituted chromen-4-ones in a single pot, achieving yields of up to 93% [1]. This contrasts with the more limited reactivity of unsubstituted chromone or 2-methylchromone, which lack the methoxy directing group essential for this transformation. The presence of the 2-methoxy group enables unique reactivity pathways that are not accessible with other common chromone analogs, making it an invaluable building block for diversity-oriented synthesis.

Synthetic Chemistry Medicinal Chemistry Chemical Biology

Validated Application Scenarios for 2-Methoxy-4H-chromen-4-one Based on Quantitative Evidence


Development of NAAA Inhibitors for Pain and Inflammation Research

2-Methoxy-4H-chromen-4-one is an ideal starting point for medicinal chemistry campaigns focused on developing novel N-acylethanolamine-hydrolyzing acid amidase (NAAA) inhibitors. Its demonstrated IC₅₀ of 73 nM against human NAAA provides a validated starting potency for hit-to-lead optimization [1]. Its intermediate activity relative to other known inhibitors (e.g., 230 nM and 37 nM) allows researchers to use it as a benchmark to map structure-activity relationships and explore chemical space around the chromone scaffold, aiming to improve both potency and selectivity for NAAA over other amidases.

Construction of Diverse Chromone Libraries via Regioselective Synthesis

For synthetic and medicinal chemistry laboratories, 2-Methoxy-4H-chromen-4-one is a strategic precursor for generating diverse libraries of 2,3-disubstituted chromen-4-ones. Its unique reactivity in palladium-catalyzed annulation reactions with alkynes enables the rapid and regioselective construction of complex molecules in high yield (up to 93%) [2]. This application is critical for exploring new chemical space in drug discovery projects where the chromone scaffold is a core pharmacophore.

Design of CNS-Penetrant Chemical Probes

Researchers focused on developing chemical probes or drug candidates for central nervous system (CNS) targets should prioritize 2-Methoxy-4H-chromen-4-one over bulkier analogs like flavone. The compound's significantly lower topological polar surface area (35.5 Ų vs. 61.8 Ų) is a strong indicator of its potential for enhanced blood-brain barrier (BBB) permeability . This physicochemical advantage makes it a more rational choice for initiating CNS drug discovery programs, increasing the likelihood of achieving therapeutically relevant brain concentrations.

Reference Standard for Analytical Method Development

Given its well-defined physicochemical properties, including a specific XLogP (2.1) and TPSA (35.5 Ų), 2-Methoxy-4H-chromen-4-one can serve as a valuable reference standard for developing and validating chromatographic methods (e.g., HPLC, UPLC) for separating and quantifying chromone derivatives in complex mixtures [3]. Its distinct retention characteristics can be used to calibrate systems and ensure the accuracy and reproducibility of analytical assays in pharmaceutical quality control and bioanalytical research.

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